molecular formula C9H12O4 B12545676 (R)-3-(2-hydroxyphenoxy)-1,2-propanediol CAS No. 654674-16-5

(R)-3-(2-hydroxyphenoxy)-1,2-propanediol

Cat. No.: B12545676
CAS No.: 654674-16-5
M. Wt: 184.19 g/mol
InChI Key: YFTRBASNPFHPAJ-SSDOTTSWSA-N
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Description

®-3-(2-hydroxyphenoxy)-1,2-propanediol is an organic compound with a molecular structure that includes a hydroxyphenoxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-hydroxyphenoxy)-1,2-propanediol typically involves the reaction of ®-glycidol with 2-hydroxyphenol under basic conditions. The reaction proceeds through the opening of the epoxide ring in ®-glycidol by the nucleophilic attack of the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of ®-3-(2-hydroxyphenoxy)-1,2-propanediol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-hydroxyphenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-catalyzed reactions involving similar structures.

Medicine

In medicine, ®-3-(2-hydroxyphenoxy)-1,2-propanediol is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents or as a research tool in drug discovery.

Industry

In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(2-hydroxyphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group may participate in aromatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a propanediol backbone.

    2-(2-Hydroxyphenyl)benzoxazole: Contains a benzoxazole ring instead of a propanediol backbone.

Uniqueness

®-3-(2-hydroxyphenoxy)-1,2-propanediol is unique due to its specific combination of a hydroxyphenoxy group and a propanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

654674-16-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2R)-3-(2-hydroxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2/t7-/m1/s1

InChI Key

YFTRBASNPFHPAJ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)O)OC[C@@H](CO)O

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(CO)O

Origin of Product

United States

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